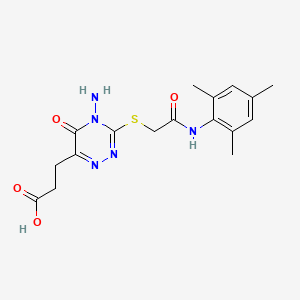

![molecular formula C10H11N3O2S B2410884 N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丙酰胺 CAS No. 954600-98-7](/img/structure/B2410884.png)

N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide” is a chemical compound with the molecular formula C10H11N3O2S. Its average mass is 237.278 Da and its monoisotopic mass is 237.057190 Da .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which are derivatives of the compound , has been detailed in various studies. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines and their derivatives has been studied extensively. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines have high reactivity towards various electrophilic reagents due to the presence of an active methylene group (C2H2) . The amino substitution of certain compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .Physical and Chemical Properties Analysis

The compound has a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .科学研究应用

抗肿瘤性质

噻唑并[3,2-a]嘧啶骨架已显示出很高的抗肿瘤活性。研究人员一直在探索该化合物的衍生物作为潜在的抗癌药物。 它们选择性靶向癌细胞的能力使它们成为药物开发的有希望的候选者 .

抗菌应用

噻唑并[3,2-a]嘧啶衍生物也表现出抗菌特性。这些化合物可能通过干扰必需的细胞过程来抑制细菌生长。 研究人员继续研究其对各种细菌菌株的有效性 .

抗炎作用

噻唑并[3,2-a]嘧啶衍生物的抗炎潜力值得注意。 这些化合物可以调节炎症通路,使其在抗炎药物的开发中具有相关性 .

设计新药

噻唑并[3,2-a]嘧啶环系与嘌呤具有结构相似性。研究人员利用这种相似性设计了能够有效结合生物靶点的全新化合物。 通过修饰噻唑并[3,2-a]嘧啶部分,科学家可以创造出针对特定相互作用优化的配体 .

活性亚甲基的官能化

5H-噻唑并[3,2-a]嘧啶-3(2H)-酮衍生物具有一个活性亚甲基(C2H2)。该中心对各种亲电试剂具有很高的反应活性,使其成为官能化的一个有吸引力的位点。 研究人员正在探索如何修改该基团以用于特定应用 .

晶体结构和构象见解

了解2-(芳基亚甲基)[1,3]噻唑并[3,2-a]嘧啶的晶体结构,可以为其性质和潜在相互作用提供宝贵的见解。 研究人员分析这些结构以优化药物设计 .

总之,N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丙酰胺及其衍生物在肿瘤学、抗菌治疗、抗炎治疗和药物设计方面具有广阔前景。其独特的化学特征使其成为进一步研究和开发的引人入胜的主题。

有关更详细的信息,您可以参考以下引用的研究文章:

- Agarkov, A. S., Shiryaev, A. K., Solovieva, S. E., & Antipin, I. S. (2023). Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 59, 337–364

- Singh, V. K., Srivastava, A. K., & Srivastava, S. D. (2007). Synthesis and antibacterial activity of N-(6-X-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)acetamides. Pharmaceutical Chemistry Journal, 44, 269

作用机制

Target of Action

The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide, also known as N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide, is a member of the thiazolopyrimidine class of compounds . Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are recognized as heterocyclic analogs of purine bases and can be considered as potential purine antagonists . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors , suggesting that their primary targets could be glutamate receptors and acetylcholinesterase.

Mode of Action

Based on its classification as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it likely interacts with these targets to inhibit their function. This could result in changes in neurotransmission, given the roles of glutamate as an excitatory neurotransmitter and acetylcholinesterase in the breakdown of acetylcholine.

Biochemical Pathways

The compound’s interaction with its targets could affect several biochemical pathways. For instance, by acting as a glutamate receptor antagonist, it could influence glutamatergic neurotransmission, which plays a crucial role in learning, memory, and neural plasticity . As an acetylcholinesterase inhibitor, it could impact cholinergic neurotransmission, affecting processes such as muscle function, pain response, and cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it influences. Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it could have effects such as modulating neurotransmission, potentially influencing cognitive function, pain response, and other neurological processes .

未来方向

The future directions for the study of thiazolo[3,2-a]pyrimidines and their derivatives are promising. They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

属性

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-3-7(14)12-8-6(2)11-10-13(9(8)15)4-5-16-10/h4-5H,3H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWWSEJQJYEOGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)